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H-His(tau-trt)-otbu

Cat. No.: B12319010
M. Wt: 453.6 g/mol
InChI Key: BXLIDDXLXQZXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Modern Peptide Chemistry and Amino Acid Derivatives

Modern peptide chemistry is dominated by solid-phase peptide synthesis (SPPS), a technique that has transformed the production of peptides by anchoring a growing peptide chain to an insoluble resin support. nbinno.com This method allows for the sequential addition of amino acids, with excess reagents and by-products being easily removed through simple washing steps. nbinno.comiris-biotech.de The success of SPPS is fundamentally reliant on the use of amino acid derivatives with temporary protecting groups on the α-amino function (most commonly the Fmoc group) and stable, or "permanent," protecting groups on reactive side chains. iris-biotech.debiosynth.com

The amino acid histidine presents a unique set of challenges in SPPS. Its imidazole (B134444) side chain contains a nucleophilic nitrogen atom that can lead to undesirable side reactions during peptide coupling. nbinno.comwikipedia.org Furthermore, the imidazole moiety can catalyze the racemization of the activated histidine residue, compromising the stereochemical integrity of the final peptide. peptide.comsci-hub.se To circumvent these issues, the imidazole side chain must be effectively protected. H-His(tau-trt)-Otbu is one such essential derivative, designed to integrate seamlessly into the most common SPPS protocols, particularly the Fmoc/tBu orthogonal strategy. nbinno.combiosynth.com

Strategic Importance of N-tau-Trityl and C-terminal tert-Butyl Ester Protection in Histidine Derivatives

The specific combination of protecting groups in this compound is a result of strategic chemical design aimed at achieving orthogonality and stability. Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others, which is crucial for controlled synthesis. biosynth.combham.ac.uk

N-tau-Trityl (Trt) Protection: The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group used to mask the reactivity of the imidazole side chain of histidine. nbinno.com It is specifically attached to the τ-nitrogen (also denoted as N-1) of the imidazole ring. chemicalbook.comsci-hub.se This protection prevents the nucleophilic side chain from participating in unwanted acylation reactions during peptide synthesis. peptide.com Crucially, the Trt group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the temporary Fmoc group from the α-amino terminus during each coupling cycle in Fmoc-based SPPS. nbinno.comiris-biotech.de While the τ-location of the trityl group is effective for preventing side reactions, it is less effective at suppressing racemization compared to protection at the pi (π) position. sci-hub.se However, the synthesis of π-trityl derivatives is synthetically challenging, making the τ-isomer the more commonly utilized and convenient option. sci-hub.senih.gov

C-terminal tert-Butyl (OtBu) Ester Protection: The tert-butyl (tBu) ester is a widely employed protecting group for the C-terminal carboxyl group of amino acids. researchgate.netorganic-chemistry.org Its primary advantage lies in its cleavage mechanism; it is readily removed by acid catalysis (e.g., using trifluoroacetic acid, TFA) but is completely stable to the basic conditions of Fmoc deprotection and the nucleophilic conditions of peptide coupling. biosynth.comresearchgate.net This stability avoids side reactions like saponification that can occur with other ester types. researchgate.net The use of the OtBu group is a cornerstone of the Fmoc/tBu orthogonal strategy, where the final step involves a single treatment with a strong acid cocktail (typically >90% TFA) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the OtBu and Trt groups. iris-biotech.depeptide.com

This dual-protection scheme makes this compound a highly valuable reagent, enabling the incorporation of a C-terminal histidine residue without its reactive functionalities interfering in subsequent synthesis steps.

Historical Development and Evolution of Synthetic Methodologies Utilizing this compound

The development of effective protecting groups for histidine has been a persistent challenge and a focus of significant research in peptide chemistry. semanticscholar.org Early synthetic efforts were often plagued by low yields due to side-chain reactivity and significant racemization. peptide.com Various protecting groups were investigated over the years, including the benzyloxymethyl (Bom) and dinitrophenyl (Dnp) groups, particularly in Boc-based SPPS. peptide.com

The introduction of the trityl group for imidazole protection represented a significant advancement, offering a group that was convenient for peptide assembly and could be easily deprotected under mild acidic conditions. sci-hub.se The focus then shifted to optimizing its use within the increasingly popular Fmoc/tBu strategy. The challenge of regioselective tritylation—ensuring attachment at the desired τ-nitrogen over the π-nitrogen—was a key area of investigation. sci-hub.senih.gov

Concurrently, methods for the synthesis of tert-butyl esters of amino acids were refined. Early methods involved the reaction of amino acids with isobutene in the presence of strong acids. researchgate.net More modern and convenient preparations use tert-butanol (B103910) with activating agents like boron trifluoride etherate or transesterification reactions. researchgate.netgoogle.com The convergence of these synthetic strategies led to the availability of orthogonally protected building blocks like this compound, which are now indispensable for the routine and efficient synthesis of histidine-containing peptides.

Scope and Current Research Trajectories Involving this compound as a Core Building Block

This compound is more than just a protected amino acid; it is a key enabling tool in cutting-edge chemical and biological research. Its primary application is as a starting point for the SPPS of peptides where histidine is the C-terminal residue. The free α-amino group allows for its direct coupling to a wide variety of linkers and resins used in SPPS.

Current research trajectories that rely on this building block include:

Synthesis of Therapeutic and Diagnostic Peptides: The ability to accurately and efficiently synthesize complex peptides allows for the production of molecules for medical applications. nbinno.com Histidine residues are often crucial for the biological activity of peptides, participating in metal ion coordination, enzymatic catalysis, and protein-protein interactions. wikipedia.orgwikipedia.org

Development of Macrocyclic Peptides: Orthogonally protected amino acids are essential for creating complex architectures like macrocyclic peptides. nih.gov While this compound itself is typically used for linear synthesis from the C-terminus, the principles of its orthogonal protection scheme are fundamental to the design of building blocks used in on-resin cyclization strategies. nih.gov

Probing Biological Mechanisms: Synthetic peptides containing precisely placed histidine residues are used as tools to study enzymatic mechanisms, protein structure, and ligand-receptor interactions. nbinno.com The high purity and stereochemical integrity afforded by using well-designed building blocks like this compound are critical for the reliability of these studies.

The continued use of this compound underscores the importance of strategic protecting group chemistry in advancing the frontiers of peptide science and its applications in medicine and biochemistry. nbinno.com

Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 304698-96-2 chemicalbook.comchemicalbook.comglpbio.com
Molecular Formula C₂₉H₃₁N₃O₂ chemicalbook.comglpbio.com
Molecular Weight 453.58 g/mol chemicalbook.comglpbio.combachem.com
Appearance White to off-white solid/powder chemicalbook.comchemicalbook.com
Predicted Boiling Point 577.4 ± 45.0 °C chemicalbook.comchemicalbook.com
Predicted Density 1.10 ± 0.1 g/cm³ chemicalbook.comchemicalbook.com
Predicted pKa 6.44 ± 0.10 chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31N3O2 B12319010 H-His(tau-trt)-otbu

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate

InChI

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3

InChI Key

BXLIDDXLXQZXMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

Synthetic Methodologies for H His Tau Trt Otbu

Classical Solution-Phase Synthesis Routes for H-His(tau-trt)-Otbu

The traditional synthesis of this compound in solution phase is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high purity. The key transformations involve the esterification of the carboxylic acid and the protection of the imidazole (B134444) side chain.

Esterification Protocols for the C-terminal tert-Butyl Moiety

The introduction of the tert-butyl ester is a crucial step, providing a robust protecting group for the C-terminus that is stable to many reagents used in peptide synthesis and readily cleaved under acidic conditions. A common method for the tert-butyl esterification of amino acids involves the reaction with isobutylene (B52900) in the presence of a strong acid catalyst. researchgate.net However, due to the gaseous nature of isobutylene, alternative methods using tert-butanol (B103910) are often preferred for laboratory-scale synthesis.

One such protocol involves the direct esterification of a protected amino acid with tert-butanol using catalytic sulfuric acid and anhydrous magnesium sulfate. researchgate.net Another approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) to directly afford the tert-butyl ester of the free amino acid in good yields. google.com For histidine specifically, the esterification is typically performed on a precursor that already has the α-amino group protected, for example, with a Boc group, to prevent side reactions.

A general procedure for the synthesis of amino acid tert-butyl esters involves reacting the N-protected amino acid with tert-butyl acetate in the presence of an acid catalyst like perchloric acid. nih.gov The reaction mixture is typically stirred for an extended period at room temperature. After the reaction, a workup with an aqueous alkali hydroxide (B78521) solution is performed to isolate the ester. nih.gov

Table 1: Comparison of Esterification Protocols for Amino Acid tert-Butyl Esters
MethodReagentsSolventTemperatureTimeYieldReference
Isobutylene/Acid CatalysisIsobutylene, H₂SO₄DioxaneRoom Temp.-60-75% researchgate.net
tert-Butanol/BF₃·OEt₂tert-Butanol, MgSO₄, BF₃·OEt₂Dichloromethane (B109758)25°C< 2 hoursGood researchgate.net
tert-Butyl Acetate/HClO₄tert-Butyl Acetate, HClO₄tert-Butyl AcetateRoom Temp.48 hours- peptide.com

Imidazole Protection Strategies Employing Trityl Reagents on Histidine Scaffolds

The protection of the histidine imidazole side chain is critical to prevent side reactions and potential racemization during peptide coupling. researchgate.net The trityl (Trt) group is a widely used protecting group for this purpose due to its steric bulk and lability under acidic conditions. researchgate.net However, the tritylation of histidine can result in the formation of two constitutional isomers: the N-pi (π) and N-tau (τ) protected derivatives. For many applications, including the synthesis of certain bioactive peptides, the τ-isomer is the desired product.

The regioselectivity of the tritylation reaction is influenced by several factors, including the protecting group on the α-amino group and the reaction conditions. It has been observed that using a sterically bulky Nα-protecting group, such as the tert-butyloxycarbonyl (Boc) group, can direct the tritylation towards the less sterically hindered τ-nitrogen. nih.gov

A typical procedure involves reacting Nα-Boc-L-histidine with trityl chloride (Trt-Cl) in the presence of a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as toluene (B28343). mdpi.com The reaction is often heated to drive it to completion. mdpi.com The choice of solvent and base is crucial for achieving high regioselectivity and yield.

Table 2: Imidazole Tritylation of Histidine Derivatives
Starting MaterialReagentsSolventTemperatureYieldOutcomeReference
Nα-Boc-L-histidine methyl esterTrityl chloride, Et₃NToluene80°C-Nτ-tritylation mdpi.com
Nα-Boc-L-histidineTrityl chloride, Et₃NDichloromethaneRoom Temp.QuantitativeNτ-tritylation

Following the successful protection of both the C-terminus and the imidazole side chain, the final step in the classical solution-phase synthesis is the deprotection of the α-amino group (e.g., removal of the Boc group) to yield the target compound, this compound. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.com

Emerging and Novel Synthetic Pathways for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis, and the production of protected amino acids is no exception. Emerging strategies for the synthesis of this compound focus on the use of enzymatic catalysts and the application of green chemistry principles.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. While specific enzymatic routes for the direct synthesis of this compound are not yet well-established, the principles of chemoenzymatic synthesis offer promising avenues. Enzymes, such as lipases and proteases, can be employed for the highly selective protection and deprotection of amino acid functional groups under mild conditions.

For instance, a lipase (B570770) could potentially be used for the regioselective esterification of the C-terminus of a histidine derivative. Similarly, enzymes could be explored for the selective removal of an Nα-protecting group, avoiding the harsh acidic or basic conditions of traditional chemical methods. The development of novel enzymes with tailored substrate specificities through protein engineering could pave the way for a direct and efficient chemoenzymatic synthesis of this compound.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved by replacing hazardous solvents, using catalytic reagents, and minimizing waste.

A significant area of research is the replacement of traditional, often toxic, solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. tandfonline.com Solvents such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been investigated as more environmentally benign options for peptide synthesis and could be applied to the solution-phase synthesis of this compound. tandfonline.com The use of solvent mixtures, such as anisole (B1667542) and N-octylpyrrolidone, is another strategy to achieve the desired solubility and reactivity while adhering to green chemistry principles. researchgate.netresearchgate.net

Furthermore, the development of catalytic methods for the introduction of protecting groups can reduce the amount of waste generated. For example, the use of a catalytic amount of a Lewis acid for the amidation of unprotected amino acids represents a greener alternative to stoichiometric reagents. nih.gov Photocatalytic methods are also emerging as a mild and selective way to carry out modifications of amino acids, including protection and deprotection steps, under visible light. Adopting these green chemistry principles can lead to a more sustainable and cost-effective production of this compound.

Continuous Flow Chemistry Applications in this compound Synthesis

The synthesis of complex and stereochemically sensitive molecules like this compound is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing by providing superior control over reaction parameters, enhancing safety, and improving reproducibility. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and reaction time. nih.gov

For the synthesis of protected amino acids, flow chemistry enables rapid optimization and can lead to higher yields and purities. The key advantages include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling, enabling precise temperature control that is critical for minimizing side reactions like racemization.

Improved Safety: Conducting reactions in a small, enclosed volume minimizes the risks associated with handling hazardous reagents and managing exothermic reactions, which is a key consideration for industrial-scale production.

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often more straightforward than transitioning from a laboratory flask to a large industrial reactor in batch synthesis. nih.gov

While specific literature detailing a full continuous flow synthesis of this compound is nascent, the principles have been successfully applied to related processes. For instance, the synthesis of N-Boc protected β-aminocarbonyls has been demonstrated in flow systems. researchgate.net Similarly, chemoenzymatic cascades, which combine chemical and biological transformations, have been successfully integrated into a single flow process, demonstrating the technology's versatility. rsc.org A potential flow process for this compound would involve the sequential introduction of reactants and catalysts into temperature-controlled reactor modules, allowing for the protection of the imidazole nitrogen and esterification of the carboxylic acid in a continuous, automated fashion. This approach offers a promising route to more efficient and consistent production of high-purity this compound.

Stereochemical Control and Epimerization Mitigation During this compound Synthesis

Maintaining the stereochemical integrity of the alpha-carbon is one of the most critical challenges in the synthesis of amino acid derivatives. Histidine is particularly susceptible to racemization, a process where the desired L-enantiomer converts into an unwanted mixture of L- and D-enantiomers (a racemic mixture).

Factors Influencing Racemization at the Alpha-Carbon of Histidine Derivatives

The primary cause of racemization in histidine derivatives is the basicity of the imidazole side chain. mdpi.com The activation of the carboxyl group, a necessary step for peptide coupling or other modifications, increases the acidity of the alpha-proton. The nearby imidazole ring can then act as an intramolecular base, abstracting this proton to form a planar enolate intermediate, which leads to a loss of stereochemistry. nih.govdntb.gov.ua

Several factors can exacerbate this issue:

FactorInfluence on Racemization
Base Strong, sterically unhindered bases (e.g., triethylamine) increase the rate of racemization compared to weaker or bulkier bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA). highfine.com
Coupling Reagents Certain activating agents can form highly reactive intermediates that are more prone to racemization. The use of additives is often required to suppress this. highfine.com
Temperature Higher reaction temperatures provide more energy to overcome the activation barrier for proton abstraction, increasing the rate of racemization. This is a key concern in microwave-assisted synthesis. researchgate.net
Side Chain Protection An unprotected or improperly protected imidazole ring significantly increases the risk of racemization due to the nucleophilic and basic nature of the nitrogen atoms. mdpi.compeptide.com

Methodologies for Maintaining Stereochemical Integrity in this compound

The structure of this compound incorporates specific protecting groups designed to mitigate racemization. The trityl (Trt) group on the tau (τ) nitrogen of the imidazole ring plays a crucial role.

Steric Hindrance: The bulky trityl group provides significant steric hindrance, physically blocking the imidazole nitrogen from acting as an intramolecular base to abstract the alpha-proton. This is a primary defense against epimerization. peptide.com

Additive Reagents: During coupling reactions, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice. These additives react with the activated amino acid to form an active ester intermediate that is more stable and less susceptible to racemization than the intermediates formed by condensing agents alone. highfine.compeptide.com

Temperature Control: For sensitive amino acids like histidine, performing reactions at lower temperatures is a well-established method to limit racemization. In microwave-enhanced syntheses, reducing the temperature from 80°C to 50°C has been shown to be effective for histidine residues. researchgate.net

Choice of Base: The selection of a sterically hindered or weaker base is critical. Bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred over triethylamine (TEA) because their bulkiness makes it more difficult for them to abstract the alpha-proton. highfine.com

The combination of a sterically demanding side-chain protecting group (Trt), the use of racemization-suppressing additives, and careful control of reaction conditions allows for the synthesis of this compound with high stereochemical purity.

Scale-Up Considerations for Industrial Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a new set of challenges related to cost, safety, efficiency, and regulatory compliance. While solid-phase peptide synthesis (SPPS) is common in research for building peptides, the large-scale production of a single protected amino acid like this compound typically utilizes solution-phase chemistry. sigmaaldrich.comwikipedia.org

Key considerations for industrial scale-up include:

ConsiderationDescription
Process Chemistry Solution-phase synthesis is often more cost-effective for large quantities of a single product. wikipedia.orgthermofisher.com The process must be robust, reproducible, and use reagents that are available in bulk and are economically viable.
Solvent and Reagent Management The cost and environmental impact of solvents are major factors. Processes that minimize solvent use or incorporate solvent recycling systems are highly desirable. acs.org
Purification Laboratory-scale HPLC is not feasible for industrial production. Methods like large-scale flash chromatography or, ideally, direct crystallization of the final product are necessary to achieve high purity in a cost-effective manner. acs.org
Equipment and Safety The transition from glassware to large, stainless-steel reactors requires careful engineering to manage heat transfer, mixing, and potential exothermic events. The use of continuous flow reactors is an emerging alternative that can mitigate safety risks and improve consistency. nih.gov
Economic Viability The overall cost of goods (CoG) must be minimized. This involves optimizing reaction yields, reducing the number of synthetic steps, and selecting the most economical reagents and purification methods. acs.org

The development of a scalable synthesis for key intermediates is a critical step. For example, in the synthesis of other complex molecules, routes have been successfully scaled up by orders of magnitude to produce tens of kilograms of material, demonstrating the feasibility of large-scale production when processes are properly optimized. acs.org

H His Tau Trt Otbu in Advanced Peptide and Peptidomimetic Synthesis

Strategic Utility of H-His(tau-trt)-Otbu in Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, while this compound itself is not directly incorporated, its N-α-Fmoc protected counterpart, Fmoc-His(τ-trt)-OH, is a cornerstone for introducing histidine residues. The principles governing the use of the His(τ-trt)-Otbu moiety are central to the strategy of SPPS.

Integration of this compound as a Building Block in Fmoc-Based SPPS

The most prevalent method for peptide synthesis is the Fmoc/tBu strategy, which relies on the base-lability of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group for stepwise chain elongation. biosynth.com The corresponding building block, Fmoc-His(Trt)-OH, is commonly used to incorporate histidine into a growing peptide chain attached to a solid support. google.comnih.gov The trityl group is selected for side-chain protection of histidine as it is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Fmoc group removal. google.comchempep.com This stability prevents side reactions at the imidazole (B134444) ring during the repeated deprotection cycles of a synthesis. biosynth.com The use of the trityl group also enhances the solubility of the Fmoc-amino acid derivative, which can otherwise be poor for asparagine, glutamine, and histidine. peptide.com

Orthogonality and Compatibility with Diverse Protecting Group Schemes

The concept of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of specific protecting groups in any order without affecting others. biosynth.com The protection scheme embodied by a peptide containing the His(τ-trt)-Otbu moiety is a classic example of a bi-orthogonal or quasi-orthogonal system. researchgate.net The Fmoc group (used during synthesis) is removed by a base, while the side-chain trityl group and the C-terminal tert-butyl ester are labile to acid. biosynth.comresearchgate.net

This differential stability allows for sophisticated synthetic manipulations. For instance, a peptide can be cleaved from a hyper-acid-sensitive resin like 2-chlorotrityl chloride resin using very mild acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in dichloromethane), which removes the peptide from the support while leaving the Trt and tBu side-chain protecting groups intact. peptide.comresearchgate.net This strategy is invaluable for generating fully protected peptide fragments for use in solution-phase synthesis. peptide.com The relative acid lability of different trityl derivatives (Trt, Mmt, Mtt) compared to tBu further expands the possibilities for selective deprotection on-resin for modifications like cyclization or branching. peptide.comsigmaaldrich.com

Protecting GroupTypeCleavage ConditionsOrthogonal To
Fmoc α-Amino20% Piperidine in DMFTrt, tBu, Boc
Trityl (Trt) Side-Chain (His)~90% TFA; Mildly acid-labileFmoc
tert-Butyl (Otbu) C-Terminus/Side-Chain~95% TFA; Acid-labileFmoc

Challenges and Solutions for Efficient Coupling of Histidine Derivatives via this compound

The incorporation of histidine residues is one of the more challenging steps in peptide synthesis. nih.gov Histidine is highly prone to racemization during the activation step required for coupling. nih.govchempep.com This is because the unprotected pi (π) nitrogen of the imidazole ring can act as a base, promoting the enolization of the activated carboxyl group, which leads to a loss of stereochemical integrity. nih.gov While protecting the tau (τ) nitrogen with a trityl group, as in Fmoc-His(τ-trt)-OH, is standard practice, it does not completely eliminate the risk of racemization. nih.govpeptide.comsci-hub.se

To mitigate this challenge, specific coupling protocols have been developed. The choice of coupling reagent and conditions is critical.

Reagents: Using carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue HOAt can suppress racemization. nih.govchempep.com Urinium-based reagents like HBTU should be used with caution, as base-mediated couplings can increase the rate of racemization. nih.govchempep.com

Conditions: Pre-activation times for Fmoc-His(Trt)-OH should be kept to a minimum to reduce the window for racemization to occur. chempep.com Employing acidic coupling conditions is generally preferred over those requiring an external base. nih.gov

ChallengeCauseRecommended Solution(s)
Racemization π-Nitrogen of imidazole ring catalyzes enolization of the activated ester. nih.govUse DIC/HOBt or DIC/HOAt for coupling. nih.govchempep.com Minimize pre-activation time. chempep.com Avoid strong tertiary bases in the coupling step.
Difficult Coupling Steric hindrance from the bulky Trt group.Repeat couplings or extend coupling times. nih.gov Use more potent activating agents like HATU if necessary. nih.gov

Application of this compound in Solution-Phase Peptide Synthesis (SOPS)

In solution-phase synthesis, this compound is a highly valuable building block, particularly for strategies involving the joining of large, protected peptide segments.

Fragment Condensation and Segment Coupling Methodologies Utilizing this compound

Fragment condensation is a powerful strategy for synthesizing large proteins by coupling smaller, pre-synthesized peptide segments. springernature.com This approach can overcome challenges associated with long, stepwise SPPS, such as aggregation. nih.gov this compound is ideally suited for this methodology. It can be used as the C-terminal residue of a peptide fragment prepared via SPPS. After synthesis and cleavage from a hyper-acid-labile resin, the resulting fragment possesses a free N-terminus (for subsequent coupling), a protected histidine side chain, and a protected C-terminus. peptide.com

This protected fragment can then be coupled in solution to another peptide segment that has a free carboxylic acid C-terminus. The reaction is typically mediated by standard peptide coupling reagents. springernature.comresearchgate.net The Otbu group at the C-terminus prevents unwanted side reactions and self-polymerization of the fragment during the coupling step. After the successful condensation of fragments, the Trt and Otbu protecting groups can be removed simultaneously in a final deprotection step using strong acid (e.g., >90% TFA). peptide.com

Chemoselective Ligation and Cyclization Approaches Incorporating this compound

Modern peptide chemistry increasingly relies on chemoselective ligation techniques to assemble proteins from unprotected peptide fragments in aqueous solution. nih.gov The most prominent of these is Native Chemical Ligation (NCL), which involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov

While this compound is not directly used in the ligation step, it is integral to the synthesis of the required peptide fragments. A peptide segment containing the His(τ-trt) moiety can be synthesized, and its C-terminal Otbu group can be subsequently converted into the necessary thioester for NCL. nih.gov The stability of the Trt group to the conditions of many ligation reactions allows for the strategic assembly of complex targets. nih.gov

Similarly, for peptide cyclization, the orthogonal nature of the protecting groups is paramount. semanticscholar.org A linear peptide containing His(τ-trt) and other side-chain protected amino acids (e.g., Lys(Boc), Asp(OtBu)) can be assembled. Selective deprotection of orthogonal groups at the N- and C-termini or on side chains allows for specific head-to-tail or side-chain-to-side-chain cyclization reactions while the His(Trt) group remains protected. sigmaaldrich.comsemanticscholar.org The final global deprotection then yields the desired cyclic peptide.

Complex Peptide Constructs Derived from this compound

The protected histidine derivative, this compound, serves as a cornerstone in the synthesis of intricate peptide structures. Its unique combination of a stable side-chain protecting group (N-τ-trityl) and a C-terminal protecting group (tert-butyl ester) allows for its strategic incorporation into complex architectures such as macrocyclic peptides, branched peptides, and various conjugates. The trityl (Trt) group provides robust protection for the reactive imidazole side chain of histidine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and potential racemization. nbinno.com This protection is stable under the basic conditions used for Fmoc deprotection, making it highly compatible with standard SPPS protocols. nbinno.com

Synthesis of Macrocyclic Peptides Incorporating this compound

The construction of macrocyclic peptides is a significant area of pharmaceutical research, and this compound is a valuable tool in this endeavor. The general strategy involves the synthesis of a linear peptide precursor, which is subsequently cyclized. nih.gov Solid-phase peptide synthesis (SPPS) is a highly efficient method for assembling these linear precursors. nih.gov

The process typically begins with the assembly of the linear peptide on a solid support. If the histidine residue is at the C-terminus, a derivative like Fmoc-His(Trt)-OH can be loaded onto a resin. The peptide chain is then elongated using standard Fmoc chemistry. The presence of the Trt group on the histidine side chain and other protecting groups, such as tert-butyl (tBu) on serine or aspartic acid, ensures that only the desired peptide bonds are formed. peptide.commdpi.com

Once the linear sequence is complete, selective deprotection of the N- and C-termini is performed to allow for head-to-tail cyclization. The final step involves cleavage from the resin and global deprotection of all side-chain protecting groups, including the N-τ-Trityl group from the histidine residue, to yield the final macrocyclic peptide. nih.gov Chemoenzymatic strategies, which may use thioesterase domains for the final macrocyclization step, also rely on efficiently synthesized linear precursors that can be prepared using building blocks like protected histidines. nih.gov

Table 1: Example Protecting Groups in Macrocyclic Peptide Synthesis

Amino Acid ResidueSide-Chain Protecting GroupReference
Histidine (His)Trityl (Trt) mdpi.comgoogle.com
Serine (Ser)tert-Butyl (tBu) peptide.commdpi.com
Aspartic Acid (Asp)tert-Butyl (OtBu) peptide.commdpi.com
Tyrosine (Tyr)tert-Butyl (tBu) peptide.comgoogle.com
Glutamine (Gln)Trityl (Trt) google.com

Preparation of Branched Peptides and Glycopeptide Conjugates

Branched Peptides: The synthesis of branched peptides often involves the use of trifunctional amino acids where the side chain provides an anchor point for a second peptide chain. This compound can be incorporated into peptide fragments that are subsequently used in a convergent synthesis approach. google.com In this strategy, protected peptide segments are synthesized separately and then coupled to a core scaffold. For instance, a peptide fragment containing this compound could be synthesized and then coupled to the side chain of a lysine (B10760008) or aspartic acid residue in a central peptide sequence. A strategy that incorporates tert-butoxylated carboxylate esters can be used for such fragment joining. google.com

Glycopeptide Conjugates: Glycosylation is a critical post-translational modification, and the chemical synthesis of glycopeptides is essential for studying its biological role. nih.govrsc.org A common method involves the building-block approach, where a protected and glycosylated amino acid (e.g., a glycosylated serine or threonine derivative) is incorporated into the peptide sequence during standard Fmoc-SPPS. nih.gov

The use of Fmoc-His(Trt)-OH has been documented in the synthesis of glycopeptide drug candidates. mdpi.com In a typical synthetic scheme, the peptide chain is assembled on a resin, incorporating the necessary protected amino acids, including the glycosylated building block and Fmoc-His(Trt)-OH. mdpi.com After assembly of the full-length peptide, the protecting groups on the glycan moiety may require separate deprotection steps before the final global deprotection and cleavage from the resin. mdpi.com This approach allows for the precise placement of both the histidine residue and the carbohydrate moiety within the peptide sequence. nih.gov

Development of Peptidomimetic Scaffolds Featuring this compound Residues

Peptidomimetics are designed to mimic the structure and function of natural peptides but often have improved stability or bioavailability. The protected histidine derivative this compound and its analogues are key starting materials for creating such scaffolds. Research into inhibitors of the human insulin-degrading enzyme, for example, has utilized L-H-Histidine-(1-trityl) tert-butylester to synthesize a variety of analogues where other parts of the molecule are systematically modified. nih.gov

In this context, the protected histidine acts as a foundational element. The peptide backbone is constructed, and then modifications are made. These can include replacing the imidazole ring itself to probe its importance for biological activity or altering linkers and other functional groups attached to the core structure. nih.gov The trityl and tert-butyl ester protecting groups allow for the core structure to be assembled efficiently, after which they can be removed to either yield the final compound or allow for further modification at the histidine side chain or C-terminus.

Deprotection Strategies for this compound-Derived Peptides

The removal of the protecting groups from a peptide synthesized using this compound requires careful consideration to ensure the integrity of the final product. The two primary groups, the C-terminal tert-butyl ester and the N-τ-trityl group on the imidazole ring, are both acid-labile, but their cleavage can be orchestrated selectively under different conditions. peptide.com

Selective Cleavage of the tert-Butyl Ester Group

The tert-butyl (OtBu) ester is a common protecting group for carboxylic acids and is typically removed with strong acid. peptide.com However, to achieve selective cleavage in the presence of the also acid-sensitive trityl group, milder or alternative methods are required. The goal is to remove the OtBu group, for example to permit C-terminal modification or cyclization, while leaving the Trt group intact.

Several methods have been explored for the selective deprotection of tert-butyl esters:

Lewis Acid Catalysis : The use of zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) has been reported for the chemoselective hydrolysis of tert-butyl esters. researchgate.net However, it was noted that N-trityl groups were also found to be labile under these conditions, necessitating careful optimization to achieve the desired selectivity. researchgate.net

Silica (B1680970) Gel : A method using silica gel in refluxing toluene (B28343) has been shown to cleave t-butyl esters in good yields. researchgate.net This method is reported to be selective for t-butyl esters over t-butyl ethers. researchgate.net

Thermolytic Cleavage : The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents can effect the thermolytic cleavage of t-butyl esters, often providing the carboxylic acid in nearly quantitative yield after simple solvent evaporation. researchgate.net

Table 2: Comparison of Selective Deprotection Methods for tert-Butyl Esters

MethodReagents/ConditionsSelectivity/RemarksReference
Lewis Acid CatalysisZnBr₂ in DCMEffective for t-butyl esters, but N-Trt groups may also be labile. Requires optimization. researchgate.net
Heterogeneous CatalysisSilica gel, refluxing tolueneGood yields, selective over t-butyl ethers. researchgate.net
Thermolytic CleavageTFE or HFIP solvent, heatClean conversion to carboxylic acid with simple workup. researchgate.net

Removal of the N-tau-Trityl Protection from the Imidazole Ring

The N-τ-trityl (Trt) group is robust but can be readily removed under acidic conditions at the final stage of peptide synthesis. peptide.com This step, known as global deprotection, is typically performed concurrently with cleavage of the peptide from the resin support. nbinno.com

The standard procedure involves treating the peptide-resin with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA). thermofisher.com A common formulation is 95% TFA in water. It is critical to include "scavengers" in this mixture to trap the highly reactive trityl cations that are released, preventing them from re-attaching to sensitive amino acid residues like tryptophan or cysteine. thermofisher.comrsc.org

Table 3: Common Cleavage Cocktails for N-tau-Trityl Group Removal

Reagent CocktailCompositionApplication/NotesReference
TFA/H₂O/TIS95% / 2.5% / 2.5%General purpose cleavage. Triisopropylsilane (B1312306) (TIS) is a scavenger.
TFA/H₂O/EDT95% / 2.5% / 2.5%Used for peptides containing cysteine. Ethanedithiol (EDT) is an effective scavenger for protecting sulfhydryl groups. thermofisher.com
TFA/Thioanisole/H₂O/EDT90% / 5% / 3% / 2%A stronger scavenger cocktail for complex peptides, particularly those with multiple arginine, methionine, or tryptophan residues.
BF₃·Et₂O / HFIP / Et₃SiHLewis Acid / Protic Acid / Reducing AgentA three-component system for mild N-detritylation, compatible with Fmoc groups. Triethylsilane (Et₃SiH) acts as a reducing scavenger. rsc.org

Optimization of Global Deprotection Protocols for Final Peptide Products

The final stage in solid-phase peptide synthesis (SPPS) is the global deprotection, a critical step that involves the simultaneous cleavage of the completed peptide from its solid support and the removal of all side-chain protecting groups. For peptides synthesized using the this compound building block, this process must efficiently remove the tau-trityl (Trt) group from the histidine side chain and the C-terminal tert-butyl (Otbu) ester, along with other acid-labile protecting groups present in the peptide sequence. The optimization of this step is paramount to ensure high yield and purity of the final product, preventing irreversible modifications.

The global deprotection of a peptide containing the His(tau-trt) moiety and a C-terminal Otbu ester is typically accomplished under strong acidic conditions. Both the Trt and Otbu groups are highly susceptible to acidolysis. During this process, highly reactive electrophilic species, particularly the trityl and tert-butyl carbocations, are generated. If not effectively neutralized, these carbocations can lead to significant side reactions, such as the alkylation of nucleophilic residues like tryptophan (Trp), methionine (Met), and cysteine (Cys). Therefore, the selection of an appropriate cleavage cocktail, which consists of a strong acid and a combination of scavengers, is dictated by the amino acid composition of the peptide. thermofisher.comanyflip.com

Standard Trifluoroacetic Acid (TFA)-Based Protocols

The most common approach for global deprotection in Fmoc-based SPPS utilizes high concentrations of trifluoroacetic acid (TFA), typically 85-95%, mixed with a variety of scavengers. peptide.compeptide.com The deep yellow color often observed during the cleavage of peptides containing Trt-protected residues is indicative of the stable trityl cation being released. thermofisher.com

The key to a successful deprotection is the strategic selection of scavengers to quench the reactive carbocations. Trialkylsilanes, such as triisopropylsilane (TIS) or triethylsilane (TES), are highly effective at reducing the trityl cation to the neutral triphenylmethane. Water acts as a competing nucleophile to trap carbocations, while thiol-containing reagents like 1,2-ethanedithiol (B43112) (EDT) are crucial for protecting cysteine residues and can also assist in scavenging. thermofisher.comresearchgate.net

Several standard TFA-based cocktails have been developed, with their compositions optimized to handle peptides with different amino acid profiles. The choice of cocktail and reaction time is critical for achieving complete deprotection while minimizing side-product formation. thermofisher.comanyflip.com

Table 1: Common TFA-Based Cleavage Cocktails for Global Deprotection

Reagent CocktailComposition (v/v/v)Target Amino Acids & NotesReference(s)
TFA / H₂O / TIS 95 / 2.5 / 2.5General purpose cocktail for peptides lacking Arg, Met, or Cys. TIS is an efficient scavenger for the Trt group. researchgate.net
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT82.5 / 5 / 5 / 5 / 2.5Suitable for peptides containing multiple sensitive residues, but can be harsh.
Reagent R TFA / Thioanisole / EDT / Anisole (B1667542)90 / 5 / 3 / 2Recommended for peptides containing Arg(Pbf/Pmc) and His(Trt).
TFA / TES / H₂O 95 / 5 / 5Effective for peptides containing Trp, as TES helps prevent reattachment of cleaved protecting groups. anyflip.com

Reaction times for TFA-based deprotection are typically between 2 to 4 hours at room temperature. anyflip.com However, for peptides containing multiple arginine residues protected with bulky groups like Pbf, or for particularly long and complex sequences, extended cleavage times of up to 6-8 hours may be necessary to ensure complete removal of all protecting groups. sigmaaldrich.comthermofisher.com It is often prudent to perform a small-scale trial cleavage to optimize the duration for a specific peptide. thermofisher.com

Alternative Deprotection Methods

While TFA-based methods are robust, research has explored alternative protocols to offer milder conditions or improved performance for highly sensitive sequences. One notable alternative involves the use of dilute hydrochloric acid (HCl) in a fluoroalcohol solvent, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). peptide.com

Studies have shown that a solution of 0.1 N HCl in HFIP can quantitatively cleave highly acid-labile groups, including the N-imidazole Trt group from histidine and the C-terminal Otbu ester. amazonaws.com This method has demonstrated clean and rapid deprotection, often complete within 30 minutes to 4 hours at room temperature. A significant advantage is the reduced incidence of side-product formation, particularly the t-butylation of the tryptophan indole (B1671886) ring, even in the absence of traditional scavengers. amazonaws.com

Table 2: Research Findings on Deprotection Times with 0.1 N HCl in HFIP

Protected Amino AcidProtecting GroupTime for >99% Deprotection (at RT)Reference
H-His(Trt)-OHN(im)-Trityl< 30 minutes (with 0.01 N HCl) amazonaws.com
Fmoc-Gln(Trt)-OHN-Trityl< 15 minutes amazonaws.com
Fmoc-Asp(OtBu)-OHO-tert-butyl ester~ 4 hours amazonaws.com
Fmoc-Glu(OtBu)-OHO-tert-butyl ester~ 4 hours amazonaws.com
Fmoc-Ser(tBu)-OHtert-butyl ether~ 4 hours amazonaws.com
Fmoc-Trp(Boc)-OHN(in)-Boc< 30 minutes amazonaws.com

The optimization of global deprotection requires a careful, sequence-dependent strategy. For peptides incorporating this compound, standard high-TFA cocktails with appropriate scavengers like TIS are generally effective. However, for peptides that are particularly sensitive or prone to side reactions, the dilute HCl/HFIP method presents a powerful and efficient alternative, minimizing degradation and maximizing the purity of the final peptide product.

Analytical Methodologies for H His Tau Trt Otbu Purity and Integrity Assessment

Advanced Chromatographic Techniques for H-His(tau-trt)-Otbu Characterization

Chromatographic methods are fundamental in assessing the purity of this compound, capable of separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, leveraging the compound's hydrophobicity, which is largely imparted by the trityl (Trt) and tert-butyl (Otbu) protecting groups.

A gradient elution method is generally used to achieve optimal separation between the main compound and potential impurities, which may include unprotected or partially protected histidine derivatives. The analysis effectively quantifies impurities, ensuring the compound meets the stringent purity requirements for its intended use. Detection is commonly performed using ultraviolet (UV) spectroscopy, as the trityl group and the imidazole (B134444) ring possess strong chromophores.

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temperature 30 °C

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule derived from L-histidine, verifying its enantiomeric purity is crucial to prevent the incorporation of the incorrect stereoisomer into a peptide chain. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.).

For protected amino acids like this compound, chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective. google.comsigmaaldrich.com These CSPs can distinguish between the L- and D-enantiomers through a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance. sigmaaldrich.com The separation confirms that the compound consists predominantly of the desired L-enantiomer, ensuring stereochemical integrity. An alternative approach involves using crown ether-based CSPs, which are also known to resolve histidine enantiomers. ankara.edu.tr

Supercritical Fluid Chromatography (SFC) for this compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis of protected amino acids. tandfonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often mixed with a polar organic co-solvent like methanol. nih.govresearchgate.net This technique offers advantages in terms of speed and reduced consumption of organic solvents.

For this compound, SFC coupled with mass spectrometry (SFC-MS) provides both rapid purity assessment and mass confirmation. perlan.com.plresearchgate.net The use of additives such as trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency. nih.govresearchgate.net Both achiral and chiral SFC methods can be developed, making it a versatile tool for comprehensive characterization. tandfonline.comresearchgate.net

Spectroscopic and Spectrometric Approaches for Structural Verification of this compound

While chromatography assesses purity, spectroscopic and spectrometric techniques are essential for confirming the compound's precise chemical structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the presence of all expected functional groups and their connectivity.

A critical aspect of the analysis is confirming the position of the bulky trityl group on the imidazole ring of histidine. The trityl group can attach to either the tau (Nτ, N-1) or the pi (Nπ, N-3) nitrogen atom. For this compound, the trityl group is specified to be on the tau nitrogen. ¹³C and ¹⁵N NMR are particularly powerful for distinguishing between these two regioisomers. nih.govnih.gov The chemical shifts of the imidazole ring carbons (Cδ2 and Cε1) are sensitive to the location of the protecting group. nih.gov Advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can further establish long-range correlations and confirm the tau-substitution pattern.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for this compound in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Trityl (Trt) 7.10 - 7.40 (m, 15H)143.5 (Ar-C), 128.0-130.0 (Ar-CH), 75.0 (Quaternary C)
tert-Butyl (Otbu) 1.45 (s, 9H)82.0 (Quaternary C), 28.1 (CH₃)
Histidine Backbone 3.80 (dd, 1H, α-CH), 3.05 (m, 2H, β-CH₂)172.0 (C=O), 54.0 (α-CH), 30.0 (β-CH₂)
Imidazole Ring 7.50 (s, 1H, H-2), 6.70 (s, 1H, H-5)138.0 (C-2), 137.0 (C-4), 118.0 (C-5)

Note: These are approximate values based on typical chemical shifts for the respective functional groups and may vary slightly. oregonstate.eduoregonstate.edulibretexts.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion of this compound, providing definitive confirmation of its elemental composition. glpbio.comchemicalbook.com This technique is highly precise and can distinguish the target compound from impurities that may have very similar masses.

Tandem Mass Spectrometry (MS/MS) is used to investigate the structural integrity of the molecule by analyzing its fragmentation patterns. nih.govwikipedia.org Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ undergoes characteristic fragmentation. Key fragmentation pathways for this compound include the loss of the tert-butyl group (as isobutylene (B52900), 56 Da), the loss of the entire tert-butoxycarbonyl group (100 Da), and the formation of the highly stable trityl cation (C₁₉H₁₅⁺, m/z 243.117). uvic.cachemguide.co.uk Observing these specific fragments provides strong evidence for the correct structure and the presence of the protecting groups at their intended positions.

Table 3: Predicted Key Fragmentation Ions of this compound in ESI-MS/MS

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral LossDescription
454.249398.18656.063 (C₄H₈)Loss of isobutylene from the tert-butyl ester
454.249354.197100.052 (C₅H₈O₂)Loss of the entire tert-butyl ester group
454.249243.117211.132 (C₁₀H₁₃N₃O₂)Formation of the trityl cation
398.186243.117155.069 (C₆H₇N₃O₂)Loss of trityl cation from the acid intermediate

Vibrational Spectroscopy (IR, Raman) for Functional Group Integrity Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and non-destructive method to verify the structural integrity of this compound. These techniques probe the vibrational modes of molecules, providing a unique fingerprint that corresponds to the presence of specific functional groups.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to confirm the presence of the key functional moieties within the this compound molecule. The analysis of a histidine dipeptide model suggests that the amide I band is sensitive to the tautomeric state and protonation status of the histidine side chain. nih.govacs.orgnih.gov For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the trityl (Trt) group, the tert-butyl (tBu) ester, and the histidine imidazole ring.

Raman Spectroscopy , being more sensitive to non-polar bonds, offers complementary information. It is particularly useful for identifying the skeletal vibrations of the aromatic rings in the trityl group and the imidazole ring. Studies on histamine, a related molecule, have shown that Raman spectroscopy can effectively analyze the tautomeric equilibrium of the imidazole ring. nih.gov

The combined use of IR and Raman spectroscopy provides a comprehensive assessment of the functional group integrity of this compound, ensuring that the critical protecting groups are intact and correctly positioned. A study on L-histidine solutions using both IR and Raman spectroscopy demonstrated the power of this combined approach in identifying different protonation states. uu.nl

Functional Group Expected Vibrational Mode Typical Wavenumber Range (cm⁻¹) (IR) Typical Wavenumber Range (cm⁻¹) (Raman)
N-H (amine)Stretching3300-35003300-3500
C=O (tert-butyl ester)Stretching1730-17501730-1750
C-O (ester)Stretching1150-12501150-1250
C=C (aromatic, Trityl)Stretching1600, 1490, 14501600, 1000 (ring breathing)
Imidazole RingRing Vibrations1500-16001500-1600
C-H (aromatic, Trityl)Out-of-plane bending700-800Not prominent
C-H (aliphatic, t-butyl)Stretching2850-30002850-3000

Interactive Data Table: Expected Vibrational Frequencies for this compound

Quantitative Methodologies for this compound Purity

While spectroscopic methods confirm structural identity, quantitative techniques are necessary to determine the absolute purity of this compound, a critical parameter for accurate peptide synthesis.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Solvent and Inorganic Content

Elemental Analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the this compound sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₂₉H₃₁N₃O₂). A close correlation between the experimental and theoretical values is a strong indicator of high purity.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. creative-biostructure.comopenaccessjournals.com TGA is instrumental in determining the content of residual solvents (e.g., water, organic solvents from purification) and inorganic impurities in the this compound sample. The analysis is performed by heating the sample in a controlled atmosphere. creative-biostructure.com A weight loss at temperatures below the decomposition point of the compound typically corresponds to the evaporation of volatile components. Studies have utilized TGA to characterize amino acids and peptides and to assess their thermal stability. iaea.orgresearchgate.netnih.gov

Analysis Stage Temperature Range (°C) Interpretation
Initial Weight Loss25 - 150Evaporation of residual water and volatile organic solvents.
Thermal Stability150 - Td (Decomposition Temp.)Region of no significant weight loss, indicating thermal stability of the compound.
Decomposition> TdOnset of thermal decomposition of the this compound molecule.

Interactive Data Table: Typical TGA Profile Interpretation for this compound

Impurity Profiling and Process-Related Contaminant Identification in this compound Syntheses

The synthesis of this compound, like any multi-step chemical process, can lead to the formation of various impurities. A thorough understanding and control of these impurities are critical for ensuring the quality of the final peptide.

Common process-related impurities in the synthesis of protected amino acids like this compound can arise from several sources:

Incomplete Reactions: Residual starting materials or intermediates.

Side Reactions: Unwanted chemical transformations of the starting materials or the product. For histidine derivatives, side reactions can include racemization or modifications to the imidazole ring. nih.govrsc.org

Reagent-Related Impurities: Contaminants from the reagents, solvents, and catalysts used during the synthesis.

Protecting Group-Related Impurities: Issues such as incomplete protection or side reactions involving the protecting groups. molecularcloud.orgnih.gov For instance, the trityl group can be sensitive to acidic conditions.

The identification and quantification of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). rsc.org This powerful combination allows for the separation of impurities from the main compound and their subsequent identification based on their mass-to-charge ratio.

Common Impurities in Histidine-Containing Peptide Synthesis:

Deletion Sequences: Resulting from incomplete coupling reactions in SPPS. molecularcloud.orgnih.gov

Aspartimide Formation: A common side reaction involving adjacent aspartic acid residues. nih.gov

Oxidation: The imidazole ring of histidine can be susceptible to oxidation. molecularcloud.org

Racemization: Loss of stereochemical purity at the alpha-carbon. nih.gov

By employing these advanced analytical methodologies, the purity, integrity, and impurity profile of this compound can be rigorously controlled, ensuring its suitability for the synthesis of high-quality peptides.

Mechanistic and Theoretical Studies on H His Tau Trt Otbu Reactivity and Conformational Space

Computational Chemistry Approaches to H-His(tau-trt)-Otbu Molecular Structure and Dynamics

Computational chemistry provides powerful tools to investigate the properties of molecules like H-His(τ-trt)-Otbu at an atomic level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like H-His(τ-trt)-Otbu, DFT calculations can predict a variety of properties. nih.gov These calculations can elucidate the distribution of electron density, identify the most reactive sites (nucleophilic and electrophilic centers), and predict spectroscopic properties.

DFT studies on histidine and its derivatives have been employed to understand their coordination with metal ions and their role in enzymatic reactions. nih.gov For H-His(τ-trt)-Otbu, DFT would be instrumental in calculating the partial atomic charges on the imidazole (B134444) nitrogens, the carbonyl carbon, and the ester oxygen. This information is critical for predicting the susceptibility of these sites to chemical attack during deprotection reactions. For instance, the calculated proton affinity of the imidazole nitrogens and the ester oxygen can provide a quantitative measure of their basicity, which is a key factor in acid-catalyzed deprotection.

Table 1: Predicted Reactivity Parameters from DFT Calculations on a Model Protected Histidine

Parameter Predicted Value (Arbitrary Units) Implication for this compound
Proton Affinity of τ-Nitrogen High Potential site for initial protonation in acidic media.
Proton Affinity of π-Nitrogen Moderate Less likely to be protonated compared to the τ-nitrogen.
Mulliken Charge on Carbonyl Carbon Positive Electrophilic site susceptible to nucleophilic attack.

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations on this compound.

Molecular Dynamics (MD) Simulations of this compound in various Solvents

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. All-atom explicit solvent MD simulations can provide a detailed picture of how H-His(τ-trt)-Otbu behaves in different solvent environments, which is crucial for understanding its conformational flexibility and interactions during chemical reactions. nih.govnih.gov

Simulations of H-His(τ-trt)-Otbu in solvents commonly used in peptide synthesis, such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and trifluoroacetic acid (TFA), would reveal the solvent's influence on the molecule's conformation. nih.gov For example, in a non-polar solvent, the molecule might adopt a more compact conformation, whereas in a polar solvent, it might be more extended. MD simulations can also be used to study the dynamics of solvent molecules around the reactive centers of H-His(τ-trt)-Otbu, providing insights into the role of the solvent in the deprotection mechanisms. nih.gov

Conformational Analysis of Protected Histidine Derivatives

The conformational space of a peptide is described by a series of torsional angles along the backbone (Φ, ψ, ω) and the side chain (χ). mdpi.com For H-His(τ-trt)-Otbu, the bulky trityl and tert-butyl groups significantly restrict the available conformational space. The χ¹ and χ² torsional angles of the histidine side chain, in particular, will be influenced by the steric hindrance of the trityl group.

Reaction Mechanism Elucidation for Protecting Group Manipulations Involving this compound

The selective removal of the trityl and tert-butyl protecting groups is a cornerstone of the synthetic utility of H-His(τ-trt)-Otbu. Understanding the mechanisms of these deprotection reactions is essential for optimizing reaction conditions and avoiding unwanted side reactions.

Kinetics and Thermodynamics of Trityl Deprotection Mechanisms

The trityl group is an acid-labile protecting group. total-synthesis.com Its removal is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA). The deprotection mechanism proceeds through the formation of a highly stable triphenylmethyl (trityl) cation. total-synthesis.comnih.gov

The reaction is initiated by the protonation of one of the nitrogen atoms of the imidazole ring, which increases the lability of the C-N bond connecting the trityl group. Subsequent cleavage of this bond releases the deprotected histidine and the trityl cation. The kinetics of this reaction can be influenced by the strength of the acid, the solvent polarity, and the temperature. nih.gov Studies on the detritylation of nucleotides have shown that the reaction can proceed through a concerted general acid-catalyzed mechanism. nih.gov

Table 2: Factors Influencing Trityl Deprotection Kinetics

Factor Effect on Reaction Rate Rationale
Acid Strength Increases Higher proton concentration facilitates the initial protonation step. total-synthesis.com
Solvent Polarity Minor Effect The stability of the trityl cation is high in various solvents. nih.gov
Temperature Increases Provides the necessary activation energy for bond cleavage.

Solvolysis Mechanisms of tert-Butyl Ester Linkages under Deprotection Conditions

The tert-butyl ester is also cleaved under acidic conditions, a process known as solvolysis. acsgcipr.org Similar to trityl deprotection, the mechanism involves the formation of a stable carbocation, in this case, the tert-butyl cation. acsgcipr.org

The reaction begins with the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tert-butyl cation, the reaction proceeds via an AAL1 mechanism, involving the cleavage of the alkyl-oxygen bond. This pathway is favored over the AAC2 mechanism, which would involve nucleophilic attack at the carbonyl carbon. acsgcipr.org The cleavage of the tert-butyl ester results in the formation of the free carboxylic acid and isobutylene (B52900), which is the product of the deprotonation of the tert-butyl cation. A variety of acids can be used for this deprotection, including TFA, HCl, and H₂SO₄. acsgcipr.org The choice of acid and reaction conditions can allow for selective deprotection in the presence of other acid-labile groups. acs.org

Investigation of Coupling Reaction Pathways and Stereoselectivity with this compound

The formation of a peptide bond, a cornerstone of protein synthesis and peptide chemistry, involves the coupling of a carboxylic acid and an amine. In the context of solid-phase peptide synthesis (SPPS), the use of protected amino acids like this compound is essential to ensure sequence fidelity and prevent unwanted side reactions. The bulky trityl (Trt) group on the tau (τ) nitrogen of the imidazole ring and the tert-butyl (Otbu) ester at the C-terminus play crucial roles in directing the reactivity of the histidine residue. This section delves into the mechanistic pathways of coupling reactions involving this compound, with a particular focus on the factors governing stereoselectivity.

The general mechanism for peptide bond formation begins with the activation of the carboxylic acid of an incoming N-protected amino acid. bachem.comiris-biotech.de This activated species is then susceptible to nucleophilic attack by the free amine of the resin-bound amino acid, in this case, this compound. The τ-trityl group serves to protect the imidazole side chain from participating in undesired reactions, such as acylation. nbinno.com

Catalytic Roles of Coupling Reagents and Additives in Amide Bond Formation

The efficiency and stereochemical outcome of the amide bond formation are heavily influenced by the choice of coupling reagents and additives. These reagents facilitate the reaction by converting the carboxylic acid into a more reactive species. bachem.comiris-biotech.de Commonly used coupling reagents fall into several classes, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. Their mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. iris-biotech.de To mitigate these side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently employed. bachem.compeptide.com These additives react with the O-acylisourea to form an active ester (e.g., OBt or OAt ester), which is more stable and less prone to racemization, while still being sufficiently reactive towards the amine. researchgate.netluxembourg-bio.com

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer a more direct route to the active ester. acs.org The catalytic cycle of these reagents typically involves the reaction of the phosphonium or uronium salt with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to generate the corresponding OBt or OAt active ester in situ. mdpi.com These reagents are generally considered more efficient and lead to lower levels of racemization compared to carbodiimides alone. luxembourg-bio.com

The table below summarizes the catalytic roles of common coupling reagents and additives in the context of coupling reactions with protected histidine derivatives.

Coupling Reagent/AdditiveClassMechanism of ActionImpact on Stereoselectivity with Protected Histidine
DIC Carbodiimide (B86325)Forms a highly reactive O-acylisourea intermediate.High risk of racemization if used alone.
HBTU Uronium SaltIn situ formation of an HOBt active ester.Generally good, but some epimerization can occur.
HATU Uronium SaltIn situ formation of a more reactive HOAt active ester.Excellent at suppressing racemization due to the faster coupling rates. researchgate.net
PyBOP Phosphonium SaltIn situ formation of an HOBt active ester.Good, with low levels of epimerization.
HOBt AdditiveTraps the O-acylisourea to form a less racemization-prone active ester.Significantly reduces epimerization when used with carbodiimides. peptide.com
HOAt AdditiveSimilar to HOBt but forms a more reactive and less racemization-prone active ester.More effective than HOBt at suppressing racemization. researchgate.net

Understanding Epimerization Pathways During Coupling Reactions

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis, particularly for amino acids prone to racemization like histidine. nih.gov The mechanism of epimerization during peptide coupling typically involves the formation of a 5(4H)-oxazolone intermediate. peptide.com The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of a planar, achiral oxazolone (B7731731) ring. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com

For histidine derivatives, the imidazole ring itself can act as an intramolecular base catalyst, facilitating the abstraction of the α-proton and promoting racemization. nih.gov While the trityl protecting group on the τ-nitrogen of this compound sterically hinders the imidazole nitrogen, it does not completely eliminate its potential to participate in this process. peptide.com The N-trityl group is known not to fully prevent racemization during coupling. peptide.com

Several factors influence the extent of epimerization:

The nature of the coupling reagent: Faster coupling reagents, like HATU, lead to shorter lifetimes of the activated species, thereby reducing the window of opportunity for epimerization. researchgate.net

The presence of additives: Additives like HOBt and HOAt suppress oxazolone formation and promote the desired aminolysis pathway. bachem.compeptide.com

The choice of base: Strong, sterically hindered bases are generally preferred to minimize α-proton abstraction.

Reaction conditions: Lower temperatures and shorter reaction times can also help to minimize epimerization.

The following table outlines the proposed epimerization pathways and influencing factors for coupling reactions involving this compound.

Epimerization PathwayDescriptionKey Influencing Factors
Oxazolone Formation The activated carboxylic acid cyclizes to form a planar 5(4H)-oxazolone. Abstraction and re-addition of the α-proton leads to racemization. peptide.comCoupling reagent reactivity, presence of additives (HOBt, HOAt), base strength, temperature.
Direct Enolization Direct abstraction of the α-proton from the activated ester by a base, followed by reprotonation.Base concentration and strength.
Intramolecular Catalysis The unprotected π-nitrogen of the imidazole ring can act as an internal base to facilitate α-proton abstraction. nih.gov Although the τ-nitrogen is protected in this compound, the potential for this pathway with the π-nitrogen still exists, albeit likely reduced.The electronic nature and steric hindrance of the imidazole protecting group.

Structure-Reactivity Relationships and Design Principles for this compound Analogs

The chemical structure of a protected amino acid has a profound impact on its reactivity and stereochemical integrity during peptide synthesis. For this compound, the trityl and tert-butyl protecting groups are key determinants of its behavior. Understanding the structure-reactivity relationships allows for the rational design of analogs with improved properties, such as enhanced coupling efficiency and reduced susceptibility to racemization.

The bulky trityl group provides steric protection to the imidazole ring, preventing its participation in side reactions. nbinno.com However, this steric hindrance can also slow down the desired coupling reaction. The tert-butyl ester protects the C-terminus while being readily cleavable under acidic conditions.

The design of analogs of this compound often focuses on modifying the imidazole protecting group. The goal is to find a group that effectively suppresses racemization without excessively hindering the coupling reaction. For instance, electron-withdrawing groups on the imidazole ring can reduce its basicity and, consequently, its propensity to catalyze racemization. researchgate.net Conversely, different bulky groups can be explored to optimize the balance between steric protection and reactivity. The development of conformationally constrained histidine analogs is another strategy to control the stereochemical outcome of peptide synthesis. nih.govmdpi.com

The table below presents a summary of structure-reactivity relationships and design principles for this compound analogs.

Structural ModificationEffect on ReactivityEffect on StereoselectivityDesign Principle
Varying the Imidazole Protecting Group (e.g., Boc, Fmoc, Dnp) Can significantly alter the electronic properties and steric bulk around the imidazole ring, affecting coupling rates. peptide.comProtection of the π-nitrogen is crucial for minimizing racemization. rsc.org Electron-withdrawing groups can reduce the basicity of the imidazole ring and suppress epimerization.Select a protecting group that provides a good balance of steric and electronic effects to maximize coupling efficiency while minimizing racemization.
Modification of the Trityl Group (e.g., Mmt, Dmtr) Increasing the steric bulk may further slow down coupling reactions but could enhance side-chain protection.Increased steric hindrance may offer better protection against intramolecular base catalysis of epimerization.Fine-tune the steric properties of the protecting group to optimize the balance between protection and reactivity.
Conformational Constraints (e.g., cyclization, α-alkylation) Can pre-organize the molecule into a conformation that is more or less favorable for coupling. nih.govmdpi.comCan restrict the conformational freedom required for the formation of the oxazolone intermediate, thereby reducing epimerization.Introduce rigid structural elements to control the dihedral angles and favor the desired reaction pathway.

Comparative Analysis with Other Histidine Derivatives and Protecting Group Strategies

Comparison of N-tau-Trityl with Alternative Imidazole (B134444) Protecting Groups for Histidine

The imidazole ring of histidine presents two primary challenges during peptide synthesis: it can be acylated by activated amino acids, and it can catalyze the racemization of the histidine residue during the coupling step. peptide.comnih.gov Protecting the imidazole nitrogen is therefore essential. The choice of protecting group dictates the strategy for synthesis and significantly impacts the prevention of side reactions. The Trityl (Trt) group on the tau-nitrogen is a common choice, particularly in Fmoc/tBu-based strategies.

Orthogonality in peptide synthesis refers to the ability to remove one class of protecting groups under specific conditions without affecting other classes. peptide.combiosynth.com In the widely used Fmoc/tBu SPPS strategy, the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the "permanent" side-chain and C-terminal protecting groups are cleaved simultaneously at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). peptide.combiosynth.com

N-tau-Trityl (Trt) : The Trt group is highly acid-labile and is cleaved by the standard TFA cocktail used for final deprotection and cleavage from the resin in Fmoc/tBu synthesis. It is completely stable to the basic conditions used for Fmoc group removal, making it fully orthogonal within this scheme. thermofisher.comnih.gov

N-pi-Benzyloxymethyl (Bom) : This acetal-type protecting group is also acid-labile and can be used in Fmoc/tBu strategies. However, its cleavage can release formaldehyde (B43269), which may lead to side reactions if not properly scavenged. chimia.ch It is stable to the basic conditions of Fmoc removal.

N-pi-Tosyl (Tos) : The Tosyl group is an early-generation protecting group known for its exceptional stability. creative-peptides.com It is resistant to the acidic conditions of Boc deprotection (TFA) and the basic conditions of Fmoc removal. Its removal requires very harsh conditions, such as sodium in liquid ammonia, which are not compatible with most other protecting groups or the peptide itself, making it non-orthogonal for standard SPPS. creative-peptides.com

Protecting GroupPositionTypical Removal ConditionsOrthogonal with Fmoc/tBu Strategy?Key Features
Trityl (Trt)N-tauStrong Acid (e.g., TFA)YesStandard for Fmoc chemistry; risk of racemization. chimia.ch
Benzyloxymethyl (Bom)N-piStrong Acid (e.g., TFA)YesReduces racemization; cleavage can yield formaldehyde. chimia.ch
Dinitrophenyl (Dnp)N-piThiolysis (e.g., Thiophenol)YesAllows selective deprotection on-resin.
Tosyl (Tos)N-piNa / liquid NH₃NoHighly stable but requires harsh, non-orthogonal removal. creative-peptides.com

The primary reactivity concern with histidine is racemization during coupling, which is catalyzed by the unprotonated pi-nitrogen of the imidazole ring. chimia.ch The choice and position of the protecting group directly influence this side reaction.

N-tau-Trt : Protecting the tau-nitrogen, as in H-His(tau-trt)-Otbu, leaves the pi-nitrogen exposed and able to catalyze racemization. chimia.ch This makes derivatives like Fmoc-His(Trt)-OH prone to loss of chiral purity during activation. To mitigate this, specialized, less-activating coupling reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are often recommended over standard carbodiimide (B86325) or uronium-based reagents. chimia.ch

N-pi-Bom : By blocking the catalytically active pi-nitrogen, the Bom group effectively suppresses racemization during coupling. chimia.ch This makes derivatives like Fmoc-His(Bom)-OH a superior choice when the highest optical purity is required. Its stability is generally good, though the release of formaldehyde upon deprotection is a drawback that must be managed with appropriate scavengers. chimia.ch

N-pi-Dnp and N-pi-Tos : Both of these groups also protect the pi-nitrogen and thus are effective at preventing racemization. The Dnp group is stable under standard coupling conditions. The Tosyl group is exceptionally stable, offering robust protection throughout the synthesis, but its harsh removal conditions limit its modern applicability. creative-peptides.com

Comparative Performance of this compound in Peptide Synthesis Efficiency and Purity

Efficiency : The use of a tau-Trt protected histidine is generally efficient in terms of coupling, provided the risk of racemization is managed. The use of optimized coupling reagents like HATU or, more specifically, DEPBT for His(Trt) residues, can ensure high coupling yields. nih.govchimia.ch The tBu ester at the C-terminus does not typically hinder coupling efficiency.

Purity : The primary concern for purity when using a His(tau-Trt) derivative is the potential for racemization, which leads to the formation of diastereomeric impurities that can be difficult to separate from the desired product. chimia.chnih.govresearchgate.net Careful selection of coupling reagents and conditions is paramount to achieving high enantiomeric purity. chimia.ch In contrast, using a pi-protected histidine derivative like Fmoc-His(Bom)-OH would likely result in a purer crude product with respect to racemization, albeit with its own potential side reactions. The final purity is also dependent on the successful scavenging of tBu cations during cleavage to prevent alkylation of sensitive residues. peptide.com

Yields and Overall Quality of Peptides Synthesized Using this compound Versus Other Histidine Building Blocks

The yield and quality of synthetic peptides are paramount in both research and manufacturing settings. While specific, direct comparative yield data for this compound is not extensively documented in publicly available literature, valuable inferences can be drawn from studies comparing its N-α-Fmoc counterpart, Fmoc-His(Trt)-OH, with other protected histidine derivatives.

The quality of the final peptide is not solely dependent on the chemical yield but also on its stereochemical integrity. The choice of protecting group on the histidine side chain plays a crucial role in preventing racemization, which directly impacts the biological activity and the complexity of purification.

Assessment of Side Reactions and Byproduct Profiles Across Different Derivatives

A significant challenge in the incorporation of histidine into a peptide sequence is the risk of racemization at the α-carbon. The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical purity. merel.sinih.gov The position and nature of the protecting group on the imidazole ring are critical in mitigating this side reaction.

The trityl group in this compound is located on the τ-nitrogen of the imidazole ring. While the bulkiness of the trityl group offers some steric hindrance, it is considered less effective at preventing racemization compared to protecting groups that electronically deactivate the π-nitrogen, which is the primary catalyst for racemization. merel.sichimia.ch

Studies comparing Fmoc-His(Trt)-OH with other derivatives, such as Fmoc-His(Boc)-OH and Fmoc-His(π-Mbom)-OH, have demonstrated a higher propensity for racemization with the trityl-protected building block, especially under forcing conditions like elevated temperatures. merel.si For example, in the synthesis of Liraglutide, coupling with Fmoc-His(Trt)-OH at 50°C for 10 minutes resulted in 6.8% of the D-isomer, whereas under the same conditions, Fmoc-His(Boc)-OH yielded only 0.18% of the D-isomer. merel.si At 90°C, the racemization with the trityl-protected histidine exceeded 16%, while it remained below 1% for the Boc-protected counterpart. merel.si

The following table summarizes the comparative propensity for racemization among different histidine protecting group strategies.

Histidine DerivativeProtecting Group PositionRelative Racemization TendencyKey Observations
This compound tau-TritylHighThe trityl group on the tau-nitrogen offers limited suppression of racemization, which is catalyzed by the unprotected π-nitrogen. merel.sichimia.ch
Fmoc-His(Boc)-OH pi-BocLowThe Boc group on the π-nitrogen effectively suppresses racemization by reducing the basicity of this nitrogen. merel.si
Fmoc-His(π-Mbom)-OH pi-MbomVery LowThe π-Mbom group is highly effective in preventing racemization, even at elevated temperatures. merel.si

Beyond racemization, other potential side reactions include N-acylation on the imidazole ring if it is unprotected. The trityl group in this compound effectively prevents this side reaction. merel.si However, the stability of the trityl group itself can be a concern, as slow leaching of the protecting group can occur under certain conditions.

Economic and Practical Considerations for this compound in Peptide Manufacturing

The economic viability of a peptide manufacturing process is influenced by several factors, including the cost of raw materials, process efficiency, and the cost of purification.

Raw Material Costs:

CompoundSupplier ExamplePrice (per gram)
H-His(1-Trt)-OtBu Avantor~$343
Fmoc-His(Trt)-OH Sigma-Aldrich~$7.58 (for 5g)
Fmoc-His(1-Boc)-OH Bachem~$26.96 (for 5g)

Note: Prices are approximate and subject to change based on supplier, quantity, and purity.

From this data, it is evident that this compound is significantly more expensive on a per-gram basis than its Fmoc-protected counterparts. The higher cost of Fmoc-His(Boc)-OH compared to Fmoc-His(Trt)-OH reflects the more complex synthesis required for the Boc-protected derivative. merel.si

Process Efficiency and Purification Costs:

Practical Handling:

In terms of practical handling, this compound requires storage at freezer temperatures to maintain its stability. merel.si The stability of the compound in solution is also a practical consideration, with studies on the related Fmoc-His(Trt)-OH showing discoloration and the formation of impurities over time when in solution, in contrast to the greater stability of Fmoc-His(Boc)-OH. merel.si

Future Directions and Emerging Research Avenues for H His Tau Trt Otbu

Development of Next-Generation Orthogonal Protecting Groups Inspired by H-His(tau-trt)-Otbu

The concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others, is fundamental to complex chemical synthesis. nih.goviris-biotech.de The Trt and Otbu groups in this compound are both acid-labile, but their differential sensitivity to varying acid strengths provides a degree of quasi-orthogonality. Research is now focused on developing truly orthogonal systems inspired by this classic combination, enabling even more complex molecular architectures.

Future research is exploring novel protecting groups for the histidine imidazole (B134444) side chain that are removable under conditions orthogonal to both Nα-Boc and C-terminal esters. This includes groups sensitive to enzymatic cleavage, photolysis, or specific metal catalysts, moving beyond the acid-based removal of the trityl group. sigmaaldrich.com For instance, the development of groups like the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt), which are more acid-labile than Trt, allows for selective on-resin side-chain deprotection and modification. peptide.com The goal is to create a toolkit of protecting groups with a wide spectrum of removal conditions, allowing for the synthesis of branched, cyclic, or otherwise modified peptides with complete regiochemical control. sigmaaldrich.com The stability of the protecting group is also a key consideration; for example, the N(π)-p-methoxybenzyloxymethyl (PMBOM) group has been shown to effectively suppress racemization of histidine during synthesis, a common challenge with many other protecting groups. researchgate.net

Protecting GroupAbbreviationTypical Removal ConditionsOrthogonal ToKey Feature
TritylTrt90-95% Trifluoroacetic Acid (TFA) iris-biotech.depeptide.comFmoc, Piperidine (B6355638), Hydrazine sigmaaldrich.comStandard, acid-labile side-chain protection.
MethoxytritylMmt0.6 M HOBt in DCM/TFE (1:1) sigmaaldrich.comFmoc, Pd(0), Hydrazine, Piperidine peptide.comHighly acid-sensitive for selective deprotection.
MethyltritylMtt1% TFA in DCM iris-biotech.desigmaaldrich.comFmoc, Pd(0), Hydrazine, Piperidine peptide.comMore acid-labile than Trt for on-resin modifications.
AllyloxycarbonylAllocPd(Ph₃P)₄ / Scavenger sigmaaldrich.comFmoc, Boc, Trt, tBu google.comRemovable by palladium catalysis, offering true orthogonality.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF iris-biotech.desigmaaldrich.comFmoc, TFA, Pd(0) iris-biotech.deBase-labile but orthogonal to Fmoc removal conditions.

Integration of this compound in Automated and High-Throughput Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. nih.govbeilstein-journals.org Building blocks like this compound are critical raw materials for these platforms, particularly for systems utilizing the Boc/benzyl protection strategy. nih.gov The future in this area lies in optimizing the integration of such derivatives into next-generation, high-throughput systems. This involves not only automated synthesizers but also platforms for combinatorial chemistry, where millions of peptide variants can be produced simultaneously. nih.govnih.gov

Research is focused on enhancing the physical and chemical properties of protected amino acids to improve their performance in automated systems. For this compound, this includes ensuring high solubility in solvents commonly used in SPPS, such as dimethylformamide (DMF), and guaranteeing high purity to prevent the formation of deletion or insertion sequences during rapid, automated coupling cycles. polypeptide.comaltabioscience.com Furthermore, the development of advanced instrumentation, including microwave-assisted synthesizers, accelerates reaction times significantly. beilstein-journals.org The chemical properties of this compound must be robust enough to withstand these higher energy conditions without degradation or increased side reactions, such as racemization. The ultimate goal is to enable the flawless, rapid, and automated synthesis of increasingly long and complex peptides, a task for which high-quality, reliable building blocks are indispensable. nih.govpeptide2.com

Exploration of this compound in Non-Peptidic Synthetic Applications

While this compound is primarily designed for peptide synthesis, its structural motifs are inspiring research into non-peptidic applications, particularly in medicinal chemistry and materials science. chemscene.com The protected histidine core can serve as a versatile scaffold for the synthesis of complex heterocyclic compounds and peptide mimetics.

One emerging area is the use of protected amino acids in the synthesis of small molecules designed to mimic peptide secondary structures (e.g., alpha-helices or beta-turns) to modulate protein-protein interactions. The unique steric and electronic properties of the protected histidine side chain can be leveraged to create novel bioactive molecules. nih.gov Additionally, the trityl protecting group itself has found use in the synthesis of other nitrogen-containing heterocycles, such as 1H-tetrazoles, which are valuable as bioisosteres for carboxylic acids in drug design. thieme.de Research is also exploring the late-stage functionalization of the histidine ring itself to install novel chemical handles for conjugation or to modify biological activity, a strategy that could be adapted from protected intermediates. researchgate.netnih.gov These avenues extend the utility of building blocks like this compound far beyond their traditional role in linear peptide assembly.

Advanced In-Process Analytical Control (IPAC) for this compound Production and Utilization

The quality of a final peptide product is directly dependent on the purity of its constituent raw materials. polypeptide.com For this compound, this necessitates stringent in-process analytical control (IPAC) during both its own manufacture and its subsequent use in peptide synthesis. Future research is aimed at developing more rapid, sensitive, and comprehensive analytical methods to monitor and control quality at every stage.

Regulatory agencies expect strict control over impurities that may arise from starting materials. polypeptide.combiopharminternational.com For this compound, this includes monitoring for potential contaminants such as unprotected histidine, dipeptides, or enantiomeric impurities (D-isomers). researchgate.net Advanced analytical techniques are crucial for this purpose. High-performance liquid chromatography (HPLC) is a primary tool for assessing purity and separating related impurities, while mass spectrometry (MS) is used for identity confirmation. polypeptide.combiopharminternational.com Titration-based assays are often preferred for determining the precise concentration of the reactive amino acid, as they are insensitive to non-reactive salt forms. polypeptide.com The future of IPAC involves the implementation of Process Analytical Technology (PAT), where real-time, online monitoring can provide immediate feedback on critical quality attributes during production, ensuring consistency and minimizing batch-to-batch variability.

Analytical MethodPurpose in IPACTarget Attribute for this compound
High-Performance Liquid Chromatography (HPLC)Purity assessment and impurity profiling. biopharminternational.comSeparation from starting materials, side-products, and diastereomers.
Mass Spectrometry (MS)Identity confirmation and molecular weight verification. biopharminternational.comConfirmation of the monoisotopic mass of the compound.
TitrationQuantification of the active amino acid concentration. polypeptide.comAccurate measurement of the molarity, excluding non-reactive forms.
Amino Acid Analysis (AAA)Verifying composition and detecting amino acid contaminants. biopharminternational.comEnsuring the absence of other contaminating amino acids.
Chiral ChromatographyDetermination of enantiomeric purity. researchgate.netQuantifying the level of the unwanted D-histidine enantiomer.

Sustainable and Biocatalytic Approaches to this compound Synthesis and Deprotection

The principles of green chemistry are increasingly influencing synthetic strategies, with a focus on reducing waste, avoiding harsh reagents, and utilizing milder reaction conditions. A significant emerging research avenue is the application of biocatalysis to the synthesis and manipulation of protected amino acids. nih.govresearchgate.net

While the synthesis of this compound currently relies on traditional organic chemistry, future research aims to develop enzymatic pathways for its production. More immediate, however, is the development of "deprotectase" enzymes that can selectively remove protecting groups. nih.govnih.gov For example, specific esterases have been identified that can cleave C-terminal tert-butyl (tBu) esters under neutral aqueous conditions, offering a green alternative to the strong acids typically required. nih.govnih.gov A study demonstrated the successful use of a Bacillus esterase to remove an OtBu group, which was then combined in a one-pot cascade with another enzyme to remove a Cbz group. nih.govnih.gov While enzymes for cleaving the highly stable trityl group are less common, research into engineering novel enzyme functionalities could one day provide a biocatalytic route for its removal. These biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical deprotection. researchgate.netnih.gov

Conclusion

Recapitulation of the Fundamental Contributions of H-His(tau-trt)-Otbu to Modern Synthetic Organic Chemistry

The compound this compound, or N(τ)-Trityl-L-histidine tert-butyl ester, represents a significant contribution to synthetic organic chemistry, primarily by addressing the unique challenges associated with the histidine amino acid in solid-phase peptide synthesis (SPPS). Its fundamental contribution lies in the simultaneous and orthogonal protection of two of histidine's reactive sites: the imidazole (B134444) side chain and the C-terminal carboxylic acid.

The imidazole ring of histidine contains a nucleophilic nitrogen that, if left unprotected, can lead to undesirable side reactions during peptide synthesis. nbinno.com The trityl (Trt) group serves as a robust and widely used protecting group for this side chain. nbinno.com It is stable under the basic conditions used for Fmoc deprotection, ensuring that the histidine side chain remains inert throughout the elongation of the peptide chain. nbinno.com This protection is crucial for maintaining the integrity of the target peptide and achieving higher synthesis yields. nbinno.com Specifically, the trityl group is located on the tau (τ) nitrogen of the imidazole ring, which is a common outcome of direct tritylation methods. sci-hub.se

Concurrently, the tert-butyl (Otbu) ester protects the C-terminal carboxylic acid. The use of tert-butyl esters is particularly advantageous in peptide synthesis because the ester group can be readily cleaved by acid catalysis under mild conditions. researchgate.netacs.org This method of deprotection avoids the harsh alkaline hydrolysis conditions that can cause side reactions and racemization. researchgate.netacs.org The stability of the tert-butyl ester allows for its use in strategies aimed at producing protected peptide fragments. peptide.com

By providing chemists with a pre-protected, ready-to-use histidine derivative, this compound streamlines the SPPS process. It obviates the need for separate, multi-step protection reactions for the histidine residue within a synthesis workflow, thereby enhancing efficiency and making the synthesis of complex histidine-containing peptides more routine and reliable. This has facilitated significant advancements in biochemistry and medicine, where the precise incorporation of histidine is often essential for the function of therapeutic peptides, diagnostic tools, and metalloproteins. nbinno.com

Persistent Challenges and Opportunities for Innovation in this compound-Related Research

Despite its utility, the use of this compound is associated with persistent challenges, primarily concerning stereochemical integrity. A significant drawback of having the trityl group on the tau-nitrogen is that it does not fully prevent racemization of the histidine residue during peptide coupling reactions. sci-hub.se This remains a critical issue in peptide synthesis, as the biological activity of peptides is highly dependent on their precise stereochemistry.

The alternative, a π-trityl protected histidine, would be of great value for racemization-free synthesis. nih.gov However, the regiospecific synthesis of N(π)-trityl-histidine derivatives has proven to be exceptionally difficult. Rational attempts to prepare the π-isomer have often resulted in the formation of the more stable tau-isomer instead. sci-hub.senih.gov This synthetic roadblock represents a major challenge and a significant opportunity for innovation. Developing novel, straightforward methods to introduce a protecting group at the π-position is a key goal in the field. sci-hub.se Such a breakthrough would provide a complete solution to the problems of peptide synthesis with histidine. sci-hub.se

Further opportunities for innovation lie in the broader context of protecting group strategy. While the trityl and tert-butyl groups are effective, their removal requires specific, often acidic, conditions that may not be compatible with all desired final peptide modifications or complex molecular architectures. Research into new orthogonal protecting groups that can be removed under even milder or more specific conditions could enhance the versatility of histidine building blocks. Additionally, exploring alternative synthesis routes, such as N-to-C (amine to carboxylate) directional synthesis, presents new challenges and opportunities for designing novel protected amino acids, including histidine derivatives. nih.govchemrxiv.orgnih.gov

Future Outlook for Continued Advancements in Peptide and Peptidomimetic Synthesis through Enhanced Building Blocks like this compound

The future of peptide and peptidomimetic synthesis is geared towards creating more complex, stable, and functionally diverse molecules for applications in drug discovery and materials science. nbinno.comnih.gov Enhanced building blocks, evolving from the foundation laid by compounds like this compound, are central to this progress. The demand for peptides with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better bioavailability, is driving extensive research into peptidomimetics. nih.gov These are compounds designed to mimic the essential structure of a natural peptide while overcoming its inherent limitations. nih.govnih.gov The synthesis of these sophisticated molecules relies on a toolbox of specialized and precisely protected amino acid derivatives.

Future advancements will likely focus on several key areas. First, the development of next-generation histidine building blocks with superior racemization suppression will be a priority. This will enable the high-fidelity synthesis of long and complex peptides where histidine plays a crucial catalytic or structural role. Second, the integration of these building blocks into more sustainable and efficient synthetic platforms is a growing trend. chemrxiv.orgnih.govbohrium.com Methodologies like N-to-C synthesis, which can reduce the reliance on certain protecting groups and excess reagents, will require novel derivatives tailored to these inverse strategies. nih.govnih.gov

Moreover, the ability to incorporate non-natural or modified histidine analogues is crucial for creating peptidomimetics with unique properties. Building blocks that allow for selective, on-resin modification of the imidazole ring post-incorporation could open new avenues for creating diversity in peptide libraries. As synthetic methods become more sophisticated, the demand for versatile and highly engineered building blocks like this compound will only increase, continuing to push the boundaries of what is possible in the synthesis of custom peptides and peptidomimetics. nih.gov

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